6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide
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Overview
Description
6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring fused with a furo[2,3-d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 5,6-dimethyluracil and suitable aldehydes or ketones.
Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like thionyl chloride or phosphorus oxychloride.
Coupling with pyridine-3-carboxamide: The final step involves coupling the chlorinated furo[2,3-d]pyrimidine with pyridine-3-carboxamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the core structure.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki-Miyaura or Heck reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-2-carboxamide
- 6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-4-carboxamide
Uniqueness
The uniqueness of 6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom and the carboxamide group can significantly affect the compound’s interaction with other molecules, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
6-chloro-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-7-8(2)21-14-11(7)12(17-6-18-14)19-13(20)9-3-4-10(15)16-5-9/h3-6H,1-2H3,(H,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJZPKREGCPHMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC=NC(=C12)NC(=O)C3=CN=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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